(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
The compound (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
is a small molecule structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety . The empirical formula of a similar compound, 4-{[(4-Fluorobenzyl)oxy]methyl}piperidine, is C13H18FNO .Scientific Research Applications
- Application : The compound acts as a competitive inhibitor of TYR from Agaricus bisporus (AbTYR). Specifically, the inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (IC50=0.18 μM) demonstrates remarkable activity, surpassing the reference compound kojic acid (IC50=17.76 μM). Importantly, it exerts antimelanogenic effects on B16F10 cells without cytotoxicity .
- Application : TYR inhibitors like this compound are potential skin-whitening agents and antimelanogenic substances. They offer promise for treating melanoma and related conditions .
- Application : TYRIs, including this compound, may serve as innovative adjuvants in Parkinson’s disease therapies due to their effects on neuromelanin .
- Application : By inhibiting TYR, this compound could potentially enhance UV protection and reduce oxidative stress .
- Application : Some TYRIs, including this compound, might be explored as drugs for bacterial infections .
Tyrosinase Inhibition for Hyperpigmentation Disorders:
Skin-Whitening Agents and Antimelanogenic Substances:
Neurodegenerative Effects and Parkinson’s Disease Therapies:
Protection Against UV Radiation and Free Radicals:
Drug Development for Bacterial Infections:
Chemical Exploration and Structural Studies
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the available literature, similar compounds have been found to inhibit tyrosinase (TYR), a key enzyme in melanogenesis . This inhibition can lead to potential therapeutic strategies for the treatment of hyperpigmentation disorders in humans .
properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4NO3/c22-18-5-1-15(2-6-18)13-28-14-16-9-11-26(12-10-16)20(27)17-3-7-19(8-4-17)29-21(23,24)25/h1-8,16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLREILFIZWUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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